![molecular formula C16H12N6OS B2938020 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034538-17-3](/img/structure/B2938020.png)

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

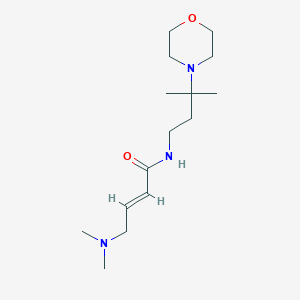

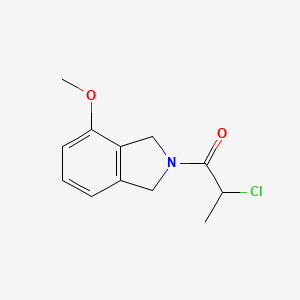

“N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound. It contains a pyridinyl group, a 1,2,3-triazole group, and a benzo[d]thiazole-2-carboxamide group .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent condensation . The structures of the compounds are usually confirmed by spectral and CHN analysis . The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like 1H-NMR and 13C-NMR . These techniques provide information about the hydrogen and carbon atoms in the molecule, respectively.Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied. They often involve condensation reactions and can be influenced by factors like the presence of specific reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using techniques like IR spectroscopy and NMR spectroscopy . These techniques can provide information about the functional groups present in the molecule and their interactions.Scientific Research Applications

Synthesis and Characterization

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide is part of a broader class of heterocyclic compounds that have garnered attention for their versatile applications in scientific research, particularly in the synthesis of bioactive molecules. For instance, Patel and Patel (2015) synthesized a series of heterocyclic compounds by reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 2-((4-phenylthiazol-2-yl)carbamoyl)benzoic acid derivatives, aiming to explore their antibacterial and antifungal activities (Patel & Patel, 2015). Similarly, research on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine has provided insights into the synthesis mechanisms and potential applications of these compounds in medicinal chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Biological Activity

The exploration of bioactive sulfonamide thiazole derivatives for their potential insecticidal properties against the cotton leafworm, Spodoptera littoralis, illustrates the application of these compounds in developing new pesticides. Soliman et al. (2020) synthesized a novel series of heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety, demonstrating significant toxic effects against this pest (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).

Antimicrobial and Antioxidant Properties

The design and synthesis of novel thiazole derivatives have also been directed towards evaluating their antimicrobial and antioxidant activities. Bhoi et al. (2016) reported on the microwave-assisted synthesis of ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, highlighting their antibacterial, antioxidant, and antitubercular activities (Bhoi, Borad, Pithawala, & Patel, 2016).

Complexation and Structural Characterization

The study of the complexation properties and structural character of lanthanides complexes with O,N-hetero donor ligand BIZA by Kobayashi et al. (2019) further underscores the utility of these compounds in coordination chemistry and material science. They investigated the complexation properties of N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide with trivalent lanthanides, providing valuable information on the steric hindrance and stability constants of these complexes (Kobayashi, Akutsu, Nakase, Suzuki, Shiwaku, & Yaita, 2019).

Mechanism of Action

Target of Action

The compound, also known as N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-benzothiazole-2-carboxamide, is a heterocyclic compound that contains a triazole and a thiazole ring . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . Thiazoles are found in many potent biologically active compounds . .

Mode of Action

Triazole compounds are known for their ability to bind with various enzymes and receptors in the biological system . Similarly, thiazoles have been found in many biologically active compounds, suggesting a broad spectrum of potential interactions .

Biochemical Pathways

Triazoles and thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Result of Action

Given the broad range of biological activities associated with triazoles and thiazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6OS/c23-15(16-19-13-5-1-2-6-14(13)24-16)18-8-11-10-22(21-20-11)12-4-3-7-17-9-12/h1-7,9-10H,8H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMZJJNPOAZEOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol](/img/structure/B2937937.png)

![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2937939.png)

![ethyl 2-(2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2937942.png)

![Methyl 2-[1-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2937943.png)

![5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2937945.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2937947.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2937956.png)

![N-(5-(6-oxo-1,6-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2937958.png)

![N-(2,3-dimethylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2937959.png)